molecular formula C13H15N3O2 B5694805 2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide

2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide

Cat. No. B5694805
M. Wt: 245.28 g/mol
InChI Key: MBXLKCBVFNKZGG-UHFFFAOYSA-N
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Description

2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide, also known as EIAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EIAA belongs to the class of imidazole derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide involves the inhibition of various signaling pathways involved in inflammation, cancer, and microbial infections. 2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide has been found to inhibit the NF-κB signaling pathway, which is a major regulator of inflammation. It also inhibits the PI3K/Akt signaling pathway, which is involved in cancer cell proliferation and survival. 2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide has been shown to disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects:
2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, in animal models of inflammation. 2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide has also been found to induce apoptosis and inhibit cell proliferation in cancer cell lines. Additionally, 2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide has been shown to disrupt the bacterial cell membrane, leading to cell death.

Advantages and Limitations for Lab Experiments

2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide has several advantages for lab experiments. It is readily synthesized and has been extensively studied for its potential therapeutic applications. However, 2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on 2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide. One potential area of research is the development of 2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide, which can provide insights into its potential therapeutic applications. Additionally, the anti-microbial activity of 2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide can be further explored for the development of new antibiotics. Finally, the anti-cancer properties of 2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide can be studied in more detail for the development of new cancer therapies.
Conclusion:
In conclusion, 2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits anti-inflammatory, anti-cancer, and anti-microbial properties and has been extensively studied for its biochemical and physiological effects. While 2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide has some limitations, it has several advantages for lab experiments and has several future directions for research.

Synthesis Methods

The synthesis of 2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide involves the reaction of 4-ethoxyphenylhydrazine with ethyl 2-bromoacetate in the presence of a base, followed by the cyclization of the resulting intermediate with ammonium acetate. The final product is obtained after purification by column chromatography.

Scientific Research Applications

2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide has also been shown to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide has been found to exhibit anti-microbial activity against both gram-positive and gram-negative bacteria.

properties

IUPAC Name

2-[4-(4-ethoxyphenyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-2-18-11-5-3-10(4-6-11)12-7-16(9-15-12)8-13(14)17/h3-7,9H,2,8H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXLKCBVFNKZGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN(C=N2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7174500

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